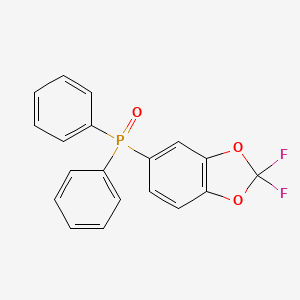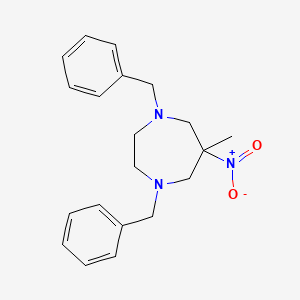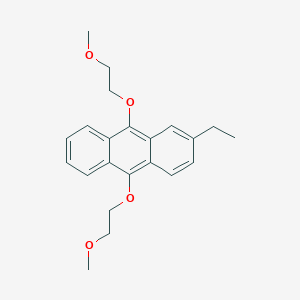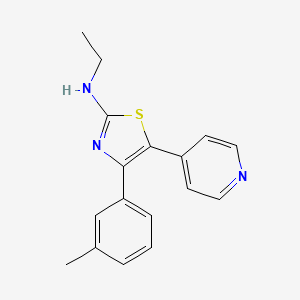
(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)(oxo)diphenyl-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)(oxo)diphenyl-lambda~5~-phosphane is a complex organophosphorus compound It features a benzodioxole ring substituted with two fluorine atoms and a diphenylphosphine oxide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with diphenylphosphine oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like tetrahydrofuran. The mixture is heated to reflux, and the progress of the reaction is monitored using techniques like thin-layer chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine.
Substitution: The fluorine atoms on the benzodioxole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of diphenylphosphine.
Substitution: Formation of substituted benzodioxole derivatives.
Applications De Recherche Scientifique
(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)(oxo)diphenyl-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets through its phosphine oxide group. This group can form strong bonds with metal ions, making the compound useful as a ligand in coordination chemistry. Additionally, the fluorine atoms on the benzodioxole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-1,3-benzodioxole: A precursor in the synthesis of the target compound.
Diphenylphosphine oxide: Shares the phosphine oxide functional group.
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)boronic acid: Similar structure with a boronic acid group instead of a phosphine oxide.
Uniqueness
(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)(oxo)diphenyl-lambda~5~-phosphane is unique due to the combination of the benzodioxole ring with fluorine substitutions and the diphenylphosphine oxide group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
503269-73-6 |
|---|---|
Formule moléculaire |
C19H13F2O3P |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
5-diphenylphosphoryl-2,2-difluoro-1,3-benzodioxole |
InChI |
InChI=1S/C19H13F2O3P/c20-19(21)23-17-12-11-16(13-18(17)24-19)25(22,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |
Clé InChI |
HSMKSSYSABDCJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)OC(O4)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanoic acid, 2-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14236450.png)




![(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine](/img/structure/B14236491.png)

![Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro-](/img/structure/B14236508.png)




![3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline](/img/structure/B14236537.png)
![(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal](/img/structure/B14236547.png)
